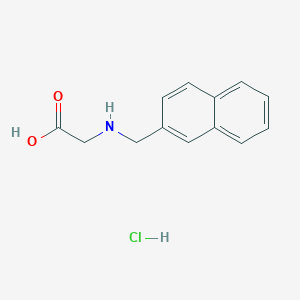![molecular formula C11H14S2 B14388205 {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene CAS No. 89333-31-3](/img/structure/B14388205.png)
{(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene is an organic compound that features a benzene ring substituted with a methylsulfanyl group and a prop-2-en-1-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene typically involves the following steps:
Formation of the Methylsulfanyl Group: This can be achieved by reacting benzyl chloride with sodium methylsulfide under anhydrous conditions.
Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced via a nucleophilic substitution reaction using allyl bromide and sodium sulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using the same principles as the laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the corresponding sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfanyl and prop-2-en-1-ylsulfanyl derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development and biochemical research. It may interact with biological molecules through its sulfanyl groups, which can form reversible bonds with proteins and enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including those used in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene involves its ability to undergo various chemical reactions due to the presence of reactive sulfanyl groups. These groups can participate in redox reactions, forming reversible bonds with other molecules. The benzene ring provides a stable aromatic framework that can undergo electrophilic substitution reactions, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
Benzyl methyl sulfide: Similar in structure but lacks the prop-2-en-1-ylsulfanyl group.
Allyl benzyl sulfide: Contains the allyl group but lacks the methylsulfanyl group.
Uniqueness
The uniqueness of {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene lies in the combination of both methylsulfanyl and prop-2-en-1-ylsulfanyl groups attached to the benzene ring
Properties
CAS No. |
89333-31-3 |
|---|---|
Molecular Formula |
C11H14S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
[methylsulfanyl(prop-2-enylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C11H14S2/c1-3-9-13-11(12-2)10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3 |
InChI Key |
OORRTAXLGWRCOO-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1=CC=CC=C1)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


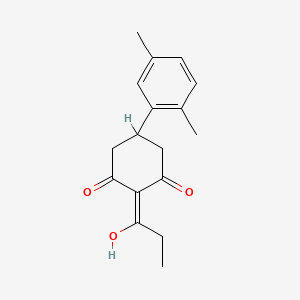
![7,7-Diiodobicyclo[2.2.1]hept-2-ene](/img/structure/B14388128.png)
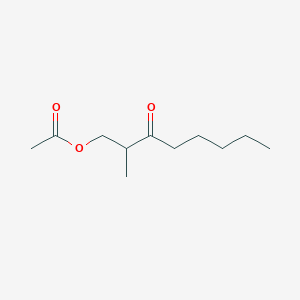
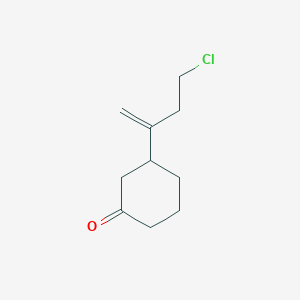
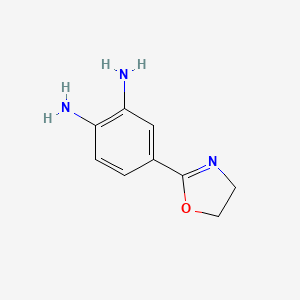
silane](/img/structure/B14388145.png)
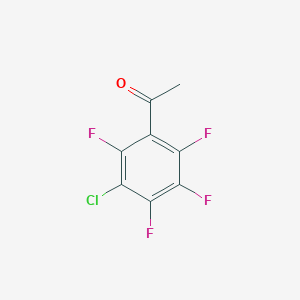
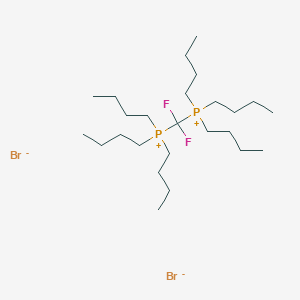
![Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14388161.png)
![2-[(Morpholin-4-yl)methylidene]butanal](/img/structure/B14388164.png)
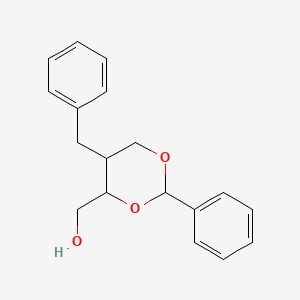
![2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B14388178.png)
